
Hibiscetin heptamethyl ether
Übersicht
Beschreibung
Hibiscetin heptamethyl ether is a flavonoid compound with the chemical formula C22H24O9. It is a derivative of hibiscetin, a naturally occurring flavonol found in the flowers of Hibiscus sabdariffa. This compound is characterized by its seven methoxy groups, which contribute to its unique chemical properties .
Wirkmechanismus
Target of Action
The primary target of Hibiscetin heptamethyl ether is the Fe2+ ion . The compound has been shown to interact with the Fe2+ ion, particularly at the oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions .
Mode of Action
This compound interacts with its target, the Fe2+ ion, through a process known as chelation . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact best with the Fe2+ ion among the possible chelation sites on Hibiscetin . This interaction forms a stable complex, HIB-[7-8]-Fe2+, which has been validated by Frontier molecular orbital, Natural bond orbital, and natural population reports .
Biochemical Pathways
It is known that flavonoids, the class of compounds to which this compound belongs, play a vital role in scavenging or reducing the toxicity of redox-active metal ions . This suggests that this compound may influence pathways related to oxidative stress and inflammation.
Result of Action
The chelation of the Fe2+ ion by this compound results in the formation of a stable complex, which has been shown to have superior antioxidant activity compared to the parent flavonoid . This suggests that this compound may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the radical scavenging capabilities of the Hibiscetin-Fe2+ complex have been shown to vary in different media, such as gas, water, and benzene . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment.
Biochemische Analyse
Biochemical Properties
Hibiscetin heptamethyl ether exhibits numerous pharmacological actions, including antioxidant activity . It has been found to interact with redox-active metal ions, particularly Fe2+ . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of this compound interact best with the Fe2+ ion .
Cellular Effects
It is known that flavonoids, the class of compounds to which this compound belongs, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Fe2+ ions. The most stable complex, HIB-[7-8]-Fe2+, was validated by Frontier molecular orbital, Natural bond orbital, and natural population reports . The topological analysis indicated the electrostatic interaction between the oxygen atoms of this compound and the metal ion in the complex .
Temporal Effects in Laboratory Settings
It is known that the antioxidant activity of the most stable complex of this compound and Fe2+ ion is superior to the parent flavonoid .
Dosage Effects in Animal Models
In animal models, the dosage effects of this compound have been studied with the administration of 3-NPA doses for the induction of experimentally induced HD symptoms in rats . The efficacy of this compound 10 mg/kg was studied .
Metabolic Pathways
It is known that flavonoids, the class of compounds to which this compound belongs, can interact with various enzymes and cofactors .
Transport and Distribution
It is known that flavonoids, the class of compounds to which this compound belongs, can interact with various transporters and binding proteins .
Subcellular Localization
It is known that flavonoids, the class of compounds to which this compound belongs, can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hibiscetin heptamethyl ether involves several steps. Initially, 2,4-dihydroxy-3,6-trimethoxyacetophenone is condensed with the sodium salt and anhydride of trimethyl gallic acid to produce 7-hydroxy-3,5,8,3’,4’,5’-hexamethoxyflavone. This intermediate is then methylated to yield this compound . The reaction conditions typically involve the use of dimethyl sulfate and sodium hydroxide in acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Hibiscetin heptamethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is readily oxidized in alkaline solutions and can be demethylated using hydriodic acid .
Common Reagents and Conditions
Oxidation: Alkaline solutions are commonly used for oxidation reactions.
Substitution: Dimethyl sulfate and sodium hydroxide are used for methylation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Hibiscetin heptamethyl ether has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Hibiscetin heptamethyl ether is unique due to its high degree of methoxylation. Similar compounds include:
Herbacetin: Another highly hydroxylated flavonol with similar chemical properties.
Gossypetin: A flavonol with a similar structure but different hydroxylation pattern.
These compounds share some chemical properties with this compound but differ in their specific functional groups and biological activities.
Eigenschaften
IUPAC Name |
3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWYRUBZJYCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


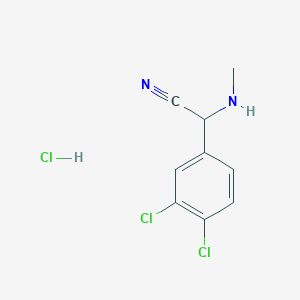
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


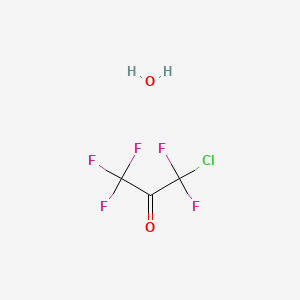
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
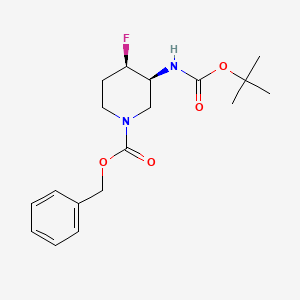
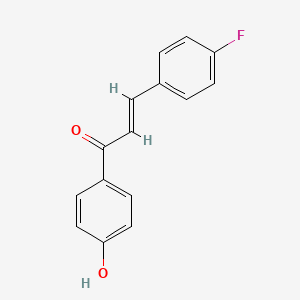

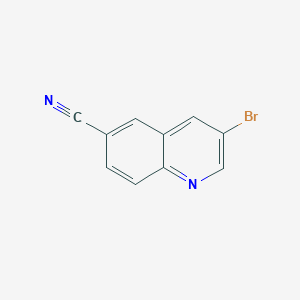
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)


